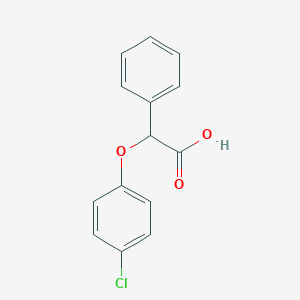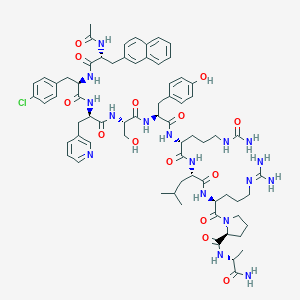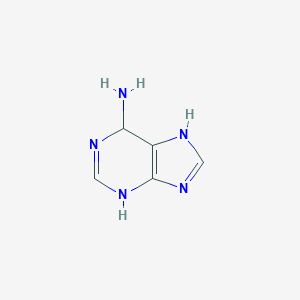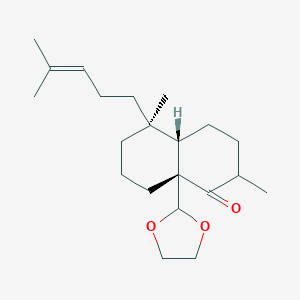
2-(4-Chlorophenoxy)-2-phenylacetic acid
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-phenylacetic acid (2-CPA) is an aromatic acid that is widely used in scientific research and laboratory experiments. It is classified as a phenoxy acid and is used in a variety of applications, including as a reagent in synthesis, as a biochemical and physiological agent, and as an analytical tool. 2-CPA has a wide range of advantages for its use in laboratory experiments, as well as some limitations.
Applications De Recherche Scientifique
Herbicide Detection and Quantitation : Chlorophenoxy acids, including derivatives similar to 2-(4-Chlorophenoxy)-2-phenylacetic acid, are used as herbicides and their trace levels in ground and drinking water are a concern. A method using high-performance liquid chromatography (HPLC) with electrochemical detection has been developed for their quantitation (Wintersteiger, Goger, & Krautgartner, 1999).
Carcinogenic Outcomes and Potential Mechanisms : Exposure to chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, has been studied for potential carcinogenic effects. While some epidemiologic studies suggest a possible association with certain types of cancers, the overall evidence does not support a genotoxic mode of action, and environmental exposures are deemed insufficient to support a causal relationship (Stackelberg, 2013).
Toxicity and Poisoning : The toxicity of chlorophenoxy herbicides like 2,4-D, which is chemically similar to this compound, has been documented. These compounds can affect various systems in the body and may be fatal in cases of large ingestions, with no specific antidote available (Singla et al., 2017).
Impact on Non-target Organisms : Studies on Escherichia coli have shown that exposure to sublethal levels of chlorophenoxy herbicides induces oxidative stress and metabolic perturbations, affecting vital metabolic pathways (Bhat et al., 2015).
Anti-inflammatory Properties : Some derivatives in the 2-aryloxyarylacetic acid series, to which this compound belongs, have been discovered to possess anti-inflammatory properties with low ulcerogenic potential (Atkinson et al., 1974).
Global Trends in Herbicide Toxicity Studies : A scientometric review highlights the global research trends and gaps in studies related to the toxicity of 2,4-D, emphasizing the need for more focused research on molecular biology, assessment of exposure in human bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Electrochemical Degradation of Herbicides : Research has been conducted on the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, including methods like peroxi-coagulation, which could be relevant for environmental remediation of herbicide pollution (Brillas et al., 2003).
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenoxy)-2-phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of fatty acids and oxidative stress responses. The compound can bind to specific receptors and modulate their activity, leading to changes in cellular metabolism and signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in stress responses and metabolic processes. Additionally, it can alter the activity of key signaling molecules, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function, which may be due to cumulative effects on gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and behavior. Toxic or adverse effects have been observed at high doses, including alterations in metabolic processes and enzyme activity. Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid metabolism and oxidative stress responses. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in the breakdown and synthesis of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and function. Studies have shown that the compound can accumulate in certain cellular compartments, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity. For example, the compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and metabolism .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVKIVGNXLBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922862 | |
| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119061-18-6 | |
| Record name | 2-(4-(4-Chlorophenyl)oxy)-2-phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119061186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenoxy)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)









silyl](/img/structure/B55129.png)
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
